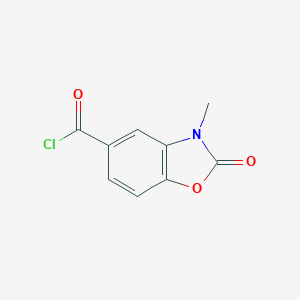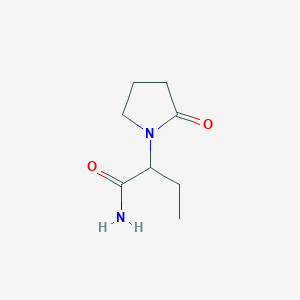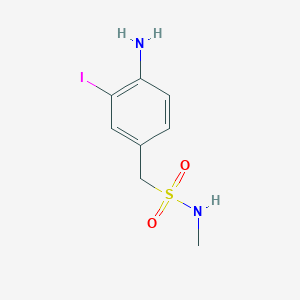
甲基三苯基膦碘
概述
描述
Methyltriphenylphosphonium iodide is an organophosphorus compound with the chemical formula CH₃P(C₆H₅)₃I . It is a white to light yellow crystalline powder that is soluble in organic solvents such as chloroform and methanol . This compound is widely used in organic synthesis, particularly as a precursor to Wittig reagents, which are essential for the formation of alkenes from carbonyl compounds .
科学研究应用
Methyltriphenylphosphonium iodide has a wide range of applications in scientific research:
作用机制
Target of Action
Methyltriphenylphosphonium iodide is a type of organophosphorus compound . It is primarily used as a catalyst in pharmaceutical intermediates and as a heat stabilizer in food packaging materials made of polycarbonate . It also serves as a precursor to the Wittig reagent .
Mode of Action
Methyltriphenylphosphonium iodide interacts with its targets through various chemical reactions. As a catalyst, it accelerates the rate of chemical reactions without being consumed in the process . As a heat stabilizer, it helps to maintain the structural integrity of polycarbonate materials under high-temperature conditions . As a precursor to the Wittig reagent, it is involved in the Wittig reaction, which is used for the synthesis of alkenes from aldehydes or ketones .
Biochemical Pathways
Methyltriphenylphosphonium iodide is involved in several biochemical pathways. It is used in the rearrangement reactions of olefins and acetylenes, the phosphatization of alcohols, and the esterification of esters . It is also used in the synthesis of long-lasting and highly effective insecticides .
Result of Action
The result of Methyltriphenylphosphonium iodide’s action depends on its specific use. As a catalyst, it facilitates chemical reactions, leading to the production of desired compounds . As a heat stabilizer, it helps to maintain the structural integrity of polycarbonate materials under high-temperature conditions . As a precursor to the Wittig reagent, it enables the synthesis of alkenes from aldehydes or ketones .
生化分析
Biochemical Properties
Methyltriphenylphosphonium iodide plays a significant role in biochemical reactions, particularly in the context of organic synthesis. It interacts with various enzymes and proteins, facilitating the formation of carbon-carbon bonds through the Wittig reaction. This reaction is crucial for the synthesis of alkenes, which are fundamental components in many biochemical pathways. The compound’s interaction with enzymes such as phosphonium ylides is essential for its function in these reactions .
Cellular Effects
Methyltriphenylphosphonium iodide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the stability and function of cellular membranes, potentially altering the permeability and transport of ions and molecules. This compound can also impact mitochondrial function, leading to changes in cellular energy metabolism and oxidative stress responses .
Molecular Mechanism
At the molecular level, methyltriphenylphosphonium iodide exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. The compound’s ability to form stable phosphonium ylides allows it to participate in the Wittig reaction, facilitating the formation of alkenes. This reaction is essential for various metabolic pathways and can influence gene expression by altering the availability of key intermediates .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyltriphenylphosphonium iodide can change over time due to its stability and degradation properties. The compound is sensitive to light and moisture, which can lead to its degradation and reduced efficacy in biochemical reactions. Long-term studies have shown that methyltriphenylphosphonium iodide can have lasting effects on cellular function, particularly in terms of mitochondrial activity and oxidative stress responses .
Dosage Effects in Animal Models
The effects of methyltriphenylphosphonium iodide vary with different dosages in animal models. At low doses, the compound can enhance cellular metabolism and energy production, while at high doses, it may induce toxic effects such as oxidative stress and mitochondrial dysfunction. Threshold effects have been observed, indicating that there is a critical dosage range within which the compound exerts its beneficial effects without causing adverse reactions .
Metabolic Pathways
Methyltriphenylphosphonium iodide is involved in several metabolic pathways, particularly those related to the synthesis of alkenes through the Wittig reaction. It interacts with enzymes such as phosphonium ylides and cofactors that facilitate the formation of carbon-carbon bonds. These interactions are crucial for maintaining metabolic flux and regulating the levels of key metabolites in various biochemical pathways .
Transport and Distribution
Within cells and tissues, methyltriphenylphosphonium iodide is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall efficacy in biochemical reactions. The compound’s ability to penetrate cellular membranes and reach target sites is essential for its function in organic synthesis and metabolic pathways .
Subcellular Localization
Methyltriphenylphosphonium iodide is localized in specific subcellular compartments, where it exerts its biochemical effects. It is often found in the mitochondria, where it can influence mitochondrial function and energy metabolism. The compound’s localization is directed by targeting signals and post-translational modifications that ensure its proper distribution within the cell .
准备方法
Synthetic Routes and Reaction Conditions: Methyltriphenylphosphonium iodide can be synthesized through the reaction of triphenylphosphine with iodomethane. The typical procedure involves dissolving triphenylphosphine in benzene and adding iodomethane to the solution. The reaction mixture is then stirred at room temperature until the formation of the product is complete . The reaction can be represented as follows:
P(C6H5)3+CH3I→CH3P(C6H5)3I
Industrial Production Methods: In an industrial setting, the synthesis of methyltriphenylphosphonium iodide follows a similar route but on a larger scale. The reaction is typically carried out in a solvent such as benzene or toluene, and the product is purified through recrystallization from solvents like dichloromethane and ethyl acetate .
化学反应分析
Types of Reactions: Methyltriphenylphosphonium iodide primarily undergoes substitution reactions. It is a key precursor to Wittig reagents, which are used in the Wittig reaction to form alkenes from aldehydes and ketones .
Common Reagents and Conditions:
Wittig Reaction: The compound reacts with strong bases such as sodium hydride or butyllithium to form the corresponding ylide, which then reacts with carbonyl compounds to form alkenes.
Oxidation and Reduction: While methyltriphenylphosphonium iodide itself is not typically involved in oxidation or reduction reactions, the ylides derived from it can participate in various redox processes.
Major Products: The major products formed from reactions involving methyltriphenylphosphonium iodide are alkenes, particularly when used in the Wittig reaction .
相似化合物的比较
- Ethyltriphenylphosphonium iodide
- Butyltriphenylphosphonium iodide
- Phenyltriphenylphosphonium iodide
Comparison: Methyltriphenylphosphonium iodide is unique due to its methyl group, which makes it particularly reactive in the formation of ylides for the Wittig reaction. Compared to its ethyl, butyl, and phenyl counterparts, the methyl derivative is more commonly used in organic synthesis due to its higher reactivity and ease of handling .
属性
IUPAC Name |
methyl(triphenyl)phosphanium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18P.HI/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;/h2-16H,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMIXMFEVJHFNY-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18IP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00942850 | |
| Record name | Methyl(triphenyl)phosphanium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00942850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2065-66-9, 1560-52-7, 20667-19-0 | |
| Record name | Phosphonium, methyltriphenyl-, iodide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2065-66-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyltriphenylphosphonium iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002065669 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyltriphenylphosphonium iodide, (methyl-14C) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001560527 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyltriphenylphosphonium iodide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132585 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl(triphenyl)phosphanium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00942850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyltriphenylphosphonium iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.526 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Methyltriphenylphosphonium iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.947 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYLTRIPHENYLPHOSPHONIUM IODIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3B2B7G7R4G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Methyltriphenylphosphonium iodide?
A1: The molecular formula of Methyltriphenylphosphonium iodide is C19H18IP and its molecular weight is 404.23 g/mol. []
Q2: Is there any spectroscopic data available for Methyltriphenylphosphonium iodide?
A2: While specific spectroscopic data is not provided in the research excerpts, its use in Wittig reactions suggests characteristic 1H and 31P NMR signals could be expected. [, , , , , ] Crystallographic data revealing its monoclinic crystal structure is also available. []
Q3: What is the primary application of Methyltriphenylphosphonium iodide in organic synthesis?
A3: Methyltriphenylphosphonium iodide is widely used as a reagent in Wittig reactions for the synthesis of alkenes from aldehydes or ketones. [, , , , , , , , , ]
Q4: Can you elaborate on the mechanism of the Wittig reaction involving Methyltriphenylphosphonium iodide?
A4: The Wittig reaction involves the formation of a phosphorus ylide from Methyltriphenylphosphonium iodide in the presence of a strong base. This ylide then reacts with an aldehyde or ketone to form an oxaphosphetane intermediate, which decomposes to yield the desired alkene and triphenylphosphine oxide. [, , , , , , , ]
Q5: Are there any alternative reagents to Methyltriphenylphosphonium iodide in Wittig reactions?
A5: Yes, other phosphonium salts like indole-2-methyltriphenylphosphonium iodides [, ] and phosphonate esters [] can also be employed in Wittig reactions, although their reactivity and selectivity may differ.
Q6: Apart from Wittig reactions, what are other reported uses of Methyltriphenylphosphonium iodide?
A6: Research indicates its utility as a catalyst for the addition of trimethylsilyl cyanide to aldehydes. [, ] Additionally, it has been explored as a potential precursor for PET imaging agents to study regional myocardial blood flow. []
Q7: What solvents are commonly used with Methyltriphenylphosphonium iodide in Wittig reactions?
A7: Common solvents include tetrahydrofuran, dichloromethane, benzene, and ethanol. [, , , , , , ] The choice of solvent can influence reaction rate and stereoselectivity. []
Q8: Has Methyltriphenylphosphonium iodide been used in polymer chemistry?
A8: Yes, it's been utilized in the synthesis of cyclodextrin-containing copolymers, where it facilitates the introduction of specific functional groups via Wittig reactions. []
Q9: How does Methyltriphenylphosphonium iodide interact with titanium tetrachloride in chemical reactions?
A9: Studies show Methyltriphenylphosphonium iodide can reduce Titanium tetrachloride (TiCl4) to low-valent titanium species, mimicking the action of metallic reducing agents. This property is exploited in pinacol coupling reactions of aldehydes and ketones. [, ]
Q10: Are there any specific structural features of Methyltriphenylphosphonium iodide that contribute to its reactivity?
A10: The positively charged phosphorus atom and the ability to form a stabilized ylide are crucial for its reactivity in the Wittig reaction. [, , , , , , , ]
Q11: Is there evidence for the biological activity of Methyltriphenylphosphonium iodide or its derivatives?
A11: While Methyltriphenylphosphonium iodide itself is not directly mentioned as biologically active, research shows its derivative, (E)-3-amino-1-phenyl-1-butene, exhibits monoamine oxidase (MAO) inhibitory activity. [] This suggests potential applications in developing treatments for Parkinson's disease. []
Q12: Has Methyltriphenylphosphonium iodide been used in studying biological systems?
A12: It has been utilized in investigating the electrochemical proton gradient in Streptococcus mutans and Streptococcus sobrinus. [] Researchers used Methyltriphenylphosphonium iodide to measure membrane electrical potential, highlighting its application in studying bacterial energetics. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B127198.png)


![3-Imidazol-1-yl-5,8-dimethyl-[1,2,4]triazino[5,6-b]indole](/img/structure/B127207.png)






